molecular formula C9H7BrF2O B2839996 2,3-Difluoro-4-methylphenacyl bromide CAS No. 1221684-44-1

2,3-Difluoro-4-methylphenacyl bromide

Cat. No.: B2839996
CAS No.: 1221684-44-1
M. Wt: 249.055
InChI Key: ISFMNZDYUUEHJC-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylphenacyl bromide is an organic compound with the molecular formula C9H7BrF2O. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis applications .

Scientific Research Applications

2,3-Difluoro-4-methylphenacyl bromide is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H314 . The precautionary statements include P280; P301+P330+P331; P303+P361+P353 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-methylphenacyl bromide typically involves the bromination of 2,3-difluoro-4-methylacetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-methylphenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Difluoromethylbenzoic acid or difluoromethylbenzophenone.

    Reduction: Difluoromethylphenylethanol.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups or modify existing ones .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-4-methylphenacyl bromide is unique due to the combination of fluorine atoms, a methyl group, and a bromine atom on the phenacyl moiety. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-bromo-1-(2,3-difluoro-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-5-2-3-6(7(13)4-10)9(12)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFMNZDYUUEHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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